2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline
Description
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIFKKUHOGONHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)Cl)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution with Benzylpiperidine: The quinoline core is then reacted with 4-benzylpiperidine under basic conditions to introduce the benzylpiperidine moiety.
Introduction of the Chlorophenylmethoxy Group: Finally, the compound is treated with 4-chlorophenylmethanol in the presence of a suitable base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and leading to various biological effects. The exact pathways involved include the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Observations:
Substituent Position and Bioactivity: The 8-position substituent is critical for antiparasitic activity. For example, NPC1161B (8-aminoquinoline) shows high antimalarial potency, whereas 7- or 8-methoxy/chloro substitutions in reversed chloroquine derivatives modulate antiplasmodial activity . The target compound’s 8-(4-Cl-benzyloxy) group may enhance selectivity for parasitic targets, though direct evidence is lacking. In contrast, 5-chloro substitution () shifts activity toward antifungal applications, suggesting position-dependent pharmacological effects.
Piperidine/Benzylpiperidine Moieties: Piperidine derivatives (e.g., 3-(arylsulfonyl)-8-piperidinylquinolines in –11) exhibit kinase inhibition, while the target compound’s 4-benzylpiperidine group could improve CNS penetration due to increased lipophilicity .
Toxicity Profiles :
- NPC1161B’s (−)-enantiomer demonstrates reduced hematotoxicity compared to its racemic mixture, highlighting the importance of stereochemistry in safety profiles . The target compound’s stereochemical configuration (if chiral) remains unstudied.
Pharmacological Potential
- Antimicrobial Activity: reports antimicrobial activity for 4-Cl-phenyl intermediates, while highlights antifungal/antibacterial properties of triazole-containing quinolines . The target compound’s 4-Cl-benzyloxy group may confer similar activity.
- Antiparasitic Activity: NPC1161B () and reversed chloroquine derivatives () validate 8-substituted quinolines as antiparasitic leads. The target compound’s structural similarity warrants evaluation against Plasmodium or Leishmania spp. .
Biological Activity
The compound 2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of the benzylpiperidine and chlorobenzyl groups enhances its chemical reactivity and potential interactions with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C28H27ClN2O |
| Molecular Weight | 450.98 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to pharmacological effects.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system.
- Receptor Modulation : It may also interact with NMDA receptors, impacting neurotransmission and offering neuroprotective benefits.
Neuroprotective Properties
The compound's structural similarities to known neuroprotective agents suggest it may have applications in treating neurodegenerative diseases.
- In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis.
- Binding studies reveal significant interactions with neuroreceptors involved in cognitive function.
Comparative Studies
Comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Comparison | Unique Features |
|---|---|
| 2-(4-Benzylpiperidin-1-yl)quinoline | Lacks chlorobenzyl group; reduced reactivity |
| 8-((3-Chlorobenzyl)oxy)quinoline | Lacks benzylpiperidine group; altered binding affinity |
Study 1: Neuroprotective Effects
In a study examining the neuroprotective potential of quinoline derivatives, compounds similar to this compound were tested for their ability to inhibit AChE and protect against neurotoxicity induced by beta-amyloid peptides. Results indicated significant reductions in cell death at nanomolar concentrations.
Study 2: Antimicrobial Activity
A series of synthesized quinoline derivatives were screened for antimicrobial activity. The results demonstrated that compounds with similar structures exhibited varying degrees of inhibition against gram-positive and gram-negative bacteria, suggesting a promising avenue for further research into the antibacterial efficacy of this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
